Mazapertine succinate

Overview

Description

Mazapertine succinate is an antipsychotic agent that was developed by Johnson & Johnson but never marketed. It exerts its pharmacological effect through affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors . This compound is known for its safety and tolerability when administered orally .

Preparation Methods

Synthetic Routes and Reaction Conditions

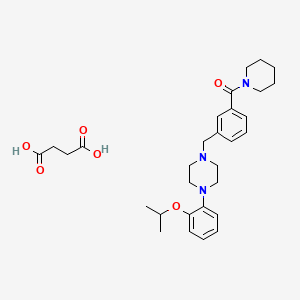

The laboratory synthesis of mazapertine succinate begins with the alkylation of 2-nitrophenol with isopropyl bromide to give 2-isopropoxynitrobenzene. Catalytic hydrogenation of the nitro group yields 2-isopropoxyaniline. Intermolecular ring formation of this aniline with bis(2-chloroethyl)amine results in 1-(2-isopropoxyphenyl)piperazine. Separately, amide formation of 3-(chloromethyl)benzoyl chloride with piperidine gives 1-[3-(chloromethyl)benzoyl]piperidine. The final step is the convergent synthesis between the above two arms to afford the alkylation product mazapertine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves similar synthetic routes as described above, optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Mazapertine succinate undergoes various chemical reactions, including:

Oxidation: Phenylhydroxylation and piperidyl oxidation.

Reduction: Not commonly reported.

Substitution: O-dealkylation and N-dephenylation.

Other Reactions: Oxidative N-debenzylation, depiperidylation, and glucuronidation.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or catalytic systems.

Substitution: Conditions may include the use of strong bases or acids to facilitate the removal of functional groups.

Other Reactions: Enzymatic conditions or specific catalysts may be used for reactions like glucuronidation.

Major Products Formed

- 4-OH-phenyl-mazapertine

- 4-OH-piperidyl-mazapertine

- Carboxybenzoylpiperidine and its glucuronide

Scientific Research Applications

Pharmacological Profile

Mazapertine succinate exhibits a unique pharmacological profile:

- Receptor Affinity : It binds to dopamine D2 and serotonin 5-HT1A receptors, which are crucial in regulating mood and cognition. This interaction is believed to contribute to its antipsychotic effects while minimizing extrapyramidal side effects commonly associated with other antipsychotics.

- Metabolism and Excretion : Studies indicate that mazapertine is extensively metabolized in humans, with significant urinary metabolites identified through advanced mass spectrometry techniques. Approximately 12% of the administered dose remains unchanged in urine, with several metabolites formed via various pathways .

Scientific Research Applications

This compound has been investigated across several domains:

-

Psychiatric Disorders :

- Schizophrenia Treatment : The compound has been explored as a potential treatment option for schizophrenia due to its favorable receptor binding profile and reduced risk of extrapyramidal symptoms .

- Delirium Management : Research has examined the efficacy of mazapertine in managing delirium in hospitalized patients, with findings suggesting it may not increase the risk of extrapyramidal symptoms compared to non-antipsychotic drugs .

-

Neuropharmacology :

- Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems have shown promise in understanding the underlying mechanisms of psychiatric disorders .

- Animal Models : Studies utilizing Sprague-Dawley rats have provided insights into the pharmacokinetics and distribution of this compound, revealing rapid elimination rates and significant fecal excretion .

-

Drug Development :

- Mazapertine serves as a model compound for developing new antipsychotic agents. Its unique receptor interactions may guide the synthesis of novel drugs with improved safety profiles.

Case Studies and Clinical Findings

Several notable studies have documented the clinical implications of this compound:

- Clinical Trials : Initial trials have indicated that mazapertine is well-tolerated among subjects, showing a favorable safety profile compared to traditional antipsychotics. The compound's ability to modulate dopamine activity without severe side effects makes it a candidate for further clinical evaluation .

- Metabolite Analysis : A detailed study on the metabolic pathways of mazapertine revealed that it undergoes extensive biotransformation, resulting in several active metabolites that may contribute to its therapeutic effects. This analysis enhances our understanding of how mazapertine operates within the body and informs future dosing strategies .

Comparative Analysis with Other Antipsychotics

| Compound | Receptor Binding Profile | Side Effects Risk | Clinical Status |

|---|---|---|---|

| This compound | D2, 5-HT1A, α1 | Lower risk of extrapyramidal symptoms | Investigational |

| Aripiprazole | D2, 5-HT1A | Moderate risk | Marketed |

| Cariprazine | D2, D3 | Moderate risk | Marketed |

Mechanism of Action

Mazapertine succinate exerts its effects by binding to dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. This binding modulates neurotransmitter activity, leading to its antipsychotic effects. The compound’s interaction with these receptors helps in regulating mood, cognition, and behavior .

Comparison with Similar Compounds

Similar Compounds

Aripiprazole: A marketed drug with dual D2 and 5-HT1A receptor profile.

Cariprazine: Investigated for similar receptor interactions.

Uniqueness

Mazapertine succinate is unique due to its specific receptor binding profile and its safety and tolerability in clinical studies. Unlike some other compounds, it has shown a lower potential for extrapyramidal side effects .

Biological Activity

Mazapertine succinate is an antipsychotic compound that has garnered attention due to its unique pharmacological profile. Developed by Johnson & Johnson, this compound exhibits significant biological activity primarily through its interaction with various neurotransmitter receptors. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, receptor affinity, and comparative analysis with other antipsychotic agents.

This compound is a salt derived from mazapertine and succinic acid. The chemical formula for mazapertine is , and it functions as an antagonist at dopamine D2 receptors while also exhibiting affinity for serotonin 5-HT1A and alpha-1 adrenergic receptors. This multi-receptor activity suggests a potential for treating various psychiatric disorders with a reduced risk of extrapyramidal side effects commonly associated with traditional antipsychotics.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively in animal models. Key findings include:

- Absorption and Distribution : Following oral administration in male and female Sprague-Dawley rats, approximately 93% of the radioactive dose was recovered after 7 days, with fecal elimination accounting for about 63% and urine for 30% .

- Plasma Concentration : The maximal plasma concentration occurred at 0.5 hours post-dosing, with rapid decline observed; the terminal half-life of mazapertine was less than 2 hours, while total radioactivity had a half-life of 9-13 hours .

- Metabolism : A total of 15 metabolites were identified, formed through various biotransformation processes including hydroxylation and glucuronide conjugation .

Comparative Analysis with Other Antipsychotics

Mazapertine's receptor affinity distinguishes it from other antipsychotic agents. The following table summarizes its comparison with several notable compounds:

| Compound Name | D2 Receptor Affinity | Unique Features |

|---|---|---|

| Mazapertine | High | Significant affinity for serotonin receptors |

| Risperidone | Moderate | Broader receptor profile including serotonin |

| Aripiprazole | Partial Agonist | Unique mechanism as a partial agonist |

| Paliperidone | Active Metabolite | Similar efficacy but different metabolism |

| Quetiapine | Multi-receptor | Strong sedative effects |

Mazapertine's unique receptor profile indicates its potential effectiveness in treating conditions such as schizophrenia without the high risk of extrapyramidal symptoms associated with other D2 antagonists .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of mazapertine:

- Efficacy in Animal Models : In preclinical studies, mazapertine demonstrated significant antipsychotic-like effects, evidenced by its ability to reduce hyperactivity in animal models induced by dopaminergic agents .

- Safety Profile : Clinical evaluations indicated that mazapertine was well-tolerated among subjects, showing minimal adverse effects compared to traditional antipsychotics.

- Potential Applications : Given its pharmacological properties, mazapertine may be beneficial not only in treating schizophrenia but also in managing mood disorders due to its serotonergic activity .

Properties

CAS No. |

134208-18-7 |

|---|---|

Molecular Formula |

C30H41N3O6 |

Molecular Weight |

539.7 g/mol |

IUPAC Name |

butanedioic acid;piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone |

InChI |

InChI=1S/C26H35N3O2.C4H6O4/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29;5-3(6)1-2-4(7)8/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

WAHFGTZTVZRLEY-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Key on ui other cas no. |

134208-18-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

mazapertine succinate RWJ 37796 RWJ-37796 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.